molecular formula C14H26Cl2N4O6 B1683474 [6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)-3,5-dihydro-2H-furan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methyl-butanoate dihydrochloride CAS No. 359689-54-6

[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)-3,5-dihydro-2H-furan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methyl-butanoate dihydrochloride

Cat. No.: B1683474
CAS No.: 359689-54-6
M. Wt: 417.3 g/mol
InChI Key: RQXZSFSWBBHTQV-RPBDQTOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valtorcitabine Dihydrochloride (CAS 380886-95-3) is the dihydrochloride salt form of valtorcitabine, a prodrug of the nucleoside analog torcitabine (L-deoxycytidine). It is designed to inhibit hepatitis B virus (HBV) replication by targeting viral DNA polymerase. Upon administration, valtorcitabine is metabolized to its active triphosphate form, which competitively inhibits HBV DNA polymerase, thereby terminating viral DNA chain elongation . Its molecular formula is C₂₄H₂₉N₅O₃, and it is structurally characterized as an L-valine ester of β-L-2’-deoxycytidine . The dihydrochloride salt enhances solubility and stability, critical for oral bioavailability .

Properties

CAS No.

359689-54-6

Molecular Formula

C14H26Cl2N4O6

Molecular Weight

417.3 g/mol

IUPAC Name

[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride

InChI

InChI=1S/C14H24N4O6.2ClH/c1-7(2)12(16)13(21)24-18-10(15)3-4-17(14(18)22)11-5-8(20)9(6-19)23-11;;/h3,7-9,11-12,19-20H,4-6,15-16H2,1-2H3;2*1H/t8?,9-,11+,12-;;/m0../s1

InChI Key

RQXZSFSWBBHTQV-RPBDQTOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=CCN(C1=O)[C@H]2CC([C@@H](O2)CO)O)N)N.Cl.Cl

Canonical SMILES

CC(C)C(C(=O)ON1C(=CCN(C1=O)C2CC(C(O2)CO)O)N)N.Cl.Cl

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDC-300;  LDC300;  LDC 300;  NM-147;  NM147;  NM 147 monoVal-L-dC;  L-dC;  NV-02C;  val-L-dC;  LdC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valtorcitabine dihydrochloride involves the esterification of a nucleoside analog with an amino acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of valtorcitabine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Valtorcitabine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Valtorcitabine dihydrochloride has several scientific research applications, including:

Mechanism of Action

Valtorcitabine dihydrochloride exerts its effects by inhibiting the HBV DNA polymerase enzyme. This enzyme is crucial for the replication of viral DNA. By binding to the active site of the enzyme, valtorcitabine dihydrochloride prevents the incorporation of nucleotides into the growing DNA chain, thereby halting viral replication. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Antiviral Compounds

Valtorcitabine Dihydrochloride belongs to the nucleoside analog prodrug class. Below is a detailed comparison with structurally or functionally related compounds (Table 1), followed by mechanistic insights.

Table 1: Structural and Functional Comparison of Antiviral Compounds

Compound Name Indication CAS Number Molecular Formula Prodrug Strategy Salt Form
Valtorcitabine Dihydrochloride HBV 380886-95-3 C₂₄H₂₉N₅O₃ L-valine ester Dihydrochloride
Valomaciclovir Antiviral 195157-34-7 C₁₅H₂₄N₆O₄ Likely valine ester Not specified
Valopicitabine Antiviral 640281-90-9 C₁₅H₂₄N₄O₆ Unknown Not specified
Valacyclovir* HSV/VZV 124832-26-4 C₁₃H₂₀N₆O₄ L-valine ester Hydrochloride

Key Comparison Points

Structural Features
  • Valtorcitabine Dihydrochloride : Contains a β-L-2’-deoxycytidine backbone esterified with L-valine, forming a dihydrochloride salt. This modification improves membrane permeability and metabolic stability .
  • Valomaciclovir : Shares a valine ester prodrug motif (inferred from naming convention) but likely targets herpesviruses (e.g., HSV) due to structural similarity to ganciclovir. Its molecular formula (C₁₅H₂₄N₆O₄ ) suggests a smaller, more nitrogen-rich structure compared to valtorcitabine .
  • Valopicitabine : Molecular formula C₁₅H₂₄N₄O₆ indicates a distinct nucleoside scaffold, though its exact mechanism remains unspecified in the evidence .
Mechanism of Action
  • Valtorcitabine : Converts to torcitabine triphosphate, inhibiting HBV DNA polymerase via chain termination .
  • Valomaciclovir: Likely acts as a prodrug for a guanosine analog (e.g., similar to ganciclovir), targeting viral DNA polymerase in herpesviruses .
Pharmacokinetic Advantages
  • The dihydrochloride salt in valtorcitabine enhances aqueous solubility, enabling efficient oral absorption compared to non-salt prodrugs . Similar salt strategies are employed in valacyclovir (hydrochloride) to improve bioavailability .

Research Findings and Clinical Implications

  • Valtorcitabine Dihydrochloride : Preclinical studies highlight its specificity for HBV over human DNA polymerases, reducing off-target toxicity . However, clinical efficacy data are sparse in the provided evidence.
  • Valomaciclovir/Valopicitabine: No direct comparative studies with valtorcitabine are cited, but structural differences suggest divergent antiviral spectra. Valomaciclovir’s nitrogen-rich structure may confer higher potency against DNA viruses like CMV or HSV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)-3,5-dihydro-2H-furan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methyl-butanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)-3,5-dihydro-2H-furan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methyl-butanoate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.